molecular formula C6H10F3NO3 B12291303 Morpholine, trifluoroacetate CAS No. 61330-38-9

Morpholine, trifluoroacetate

Cat. No.: B12291303
CAS No.: 61330-38-9
M. Wt: 201.14 g/mol
InChI Key: STBUWXYTSVWZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, trifluoroacetate is a chemical compound that combines the properties of morpholine and trifluoroacetic acid. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, trifluoroacetate can be synthesized through the reaction of morpholine with trifluoroacetic acid. The reaction typically involves mixing morpholine with trifluoroacetic acid in a suitable solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction proceeds smoothly, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Morpholine, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while reduction may produce morpholine derivatives with reduced functional groups.

Scientific Research Applications

Morpholine, trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Applied in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of morpholine, trifluoroacetate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A heterocyclic amine with similar structural features but without the trifluoroacetate group.

    Trifluoroacetic acid: A strong organic acid with three fluorine atoms attached to the carbonyl group.

Uniqueness

Morpholine, trifluoroacetate is unique due to the combination of morpholine and trifluoroacetic acid, which imparts distinct chemical properties and reactivity. The presence of the trifluoroacetate group enhances the compound’s acidity and electrophilicity, making it a versatile reagent in various chemical reactions.

Properties

61330-38-9

Molecular Formula

C6H10F3NO3

Molecular Weight

201.14 g/mol

IUPAC Name

morpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7)

InChI Key

STBUWXYTSVWZIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.